N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a dimethoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Moiety: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination reactions.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the pyrazole-piperidine intermediate with the dimethoxyphenyl group using amide bond formation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]butanamide
- N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]pentanamide
Uniqueness
N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide is unique due to its specific structural features, such as the combination of the pyrazole and piperidine rings with the dimethoxyphenyl group. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14-12-18(24-23-14)21(27)25-10-8-15(9-11-25)4-7-20(26)22-17-6-5-16(28-2)13-19(17)29-3/h5-6,12-13,15H,4,7-11H2,1-3H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKCMGZOSDCJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(CC2)CCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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